REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3]O.[CH3:6][C:7]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:8]=1[NH2:9].[I-].[K+].ClCCl>O>[CH3:6][C:7]1[CH:13]=[CH:12][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:10][C:8]=1[NH:9][CH2:1][CH:2]([CH3:5])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0.556 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
996 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
IrCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2
|
Quantity
|
33.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was irradiated under microwaves (CEM microwave) at 170° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by mass
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NCC(C)C)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.102 mmol | |
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 36.7% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |